molecular formula C22H18N4O3S B6575061 N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1105214-79-6

N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B6575061
CAS No.: 1105214-79-6
M. Wt: 418.5 g/mol
InChI Key: RYIHXZYUORLDKP-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in multiple fields, including chemistry, biology, medicine, and industry. Its structure features a combination of phenyl, oxadiazole, and pyridine units, which might contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions:

  • Formation of the oxadiazole ring: This might be achieved by cyclization reactions of precursors such as hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.

  • Introduction of the pyridine moiety: The oxadiazole derivative can then react with suitable reagents like β-keto esters to form the 1,2-dihydropyridine ring. Typical conditions may include the use of base catalysts and organic solvents.

  • Linking of the acetamide and phenyl groups: The final steps might involve amide bond formation between intermediates, using coupling agents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the process might be scaled up with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactions, robust purification steps like recrystallization or chromatography, and automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound could undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride, targeting the oxadiazole or pyridine rings.

  • Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic phenyl and pyridine rings, facilitated by reagents like halogens or nucleophiles like amines.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate, and transition metal catalysts under aqueous or organic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, often in polar solvents like THF or ethanol.

  • Substitution: Halogens (e.g., bromine, chlorine), amines, and strong bases or acids as catalysts.

Major Products

The specific products depend on the reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might generate reduced heterocycles or amine derivatives. Substitution reactions could introduce various functional groups, modifying the compound's properties.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide has diverse applications:

  • Chemistry: As a building block in organic synthesis and a ligand in coordination chemistry.

  • Biology: Potential as a bioactive compound in studies of enzyme inhibition, receptor binding, or antimicrobial activity.

  • Medicine: Investigation as a lead compound for drug development, targeting specific pathways in disease mechanisms.

  • Industry: Use as a precursor or intermediate in the production of specialty chemicals, dyes, or materials.

Mechanism of Action

The specific mechanism of action would depend on the compound's application. Generally, it might involve:

  • Molecular Targets: Binding to proteins, enzymes, or receptors, altering their activity.

  • Pathways Involved: Interaction with cellular signaling pathways, such as kinase cascades, oxidative stress responses, or gene expression regulation.

Comparison with Similar Compounds

  • 1,2,4-oxadiazole derivatives

  • 1,2-dihydropyridine derivatives

  • Acetamide derivatives

These compounds share structural motifs but differ in their specific substitutions and functional groups, which influence their reactivity, biological activity, and applications

So, that’s the overview

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-30-17-10-5-9-16(13-17)23-19(27)14-26-12-6-11-18(22(26)28)21-24-20(25-29-21)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIHXZYUORLDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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